Thymidine 5'-monophosphate
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Overview
Description
DTMP(2-) is a 2'-deoxyribonucleoside 5'-monophosphate(2-) obtained by deprotonation of the phosphate OH groups of dTMP; major species at pH 7.3. It has a role as a human metabolite. It is a 2'-deoxynucleoside 5'-monophosphate(2-) and a pyrimidine 2'-deoxyribonucleoside 5'-phosphate(2-). It is a conjugate base of a dTMP(-).
5-Thymidylic acid. A thymine nucleotide containing one phosphate group esterified to the deoxyribose moiety.
Scientific Research Applications
Role in Cancer Chemotherapy
Thymidine 5'-monophosphate, an essential precursor for DNA biosynthesis, is synthesized by the enzyme thymidylate synthase (TS). TS is a crucial target in cancer chemotherapy due to its key role in DNA synthesis. The enzyme is targeted by various chemotherapeutic agents, including 5-fluorouracil and raltitrexed, to disrupt cancer cell DNA replication, demonstrating the significance of this compound in this context (Rose, Farrell, & Schmitz, 2002).
Recognition by Ditopic Receptors
This compound has been shown to be selectively recognized by ditopic dimeric zinc(II) complexes of macrocyclic tetramines. This selective and efficient recognition underscores its potential in biochemical applications, particularly in the development of sensors or assays based on molecular recognition (Aoki & Kimura, 2000).
Inhibitors for Mycobacterium tuberculosis
Several studies have identified compounds that inhibit thymidine monophosphate kinase (TMPK) of Mycobacterium tuberculosis by modifying the this compound scaffold. These inhibitors represent a promising approach in the development of novel antituberculosis agents, illustrating the potential pharmaceutical applications of understanding and manipulating this compound chemistry and interactions (Vanheusden et al., 2003).
Properties
Molecular Formula |
C10H13N2O8P-2 |
---|---|
Molecular Weight |
320.19 g/mol |
IUPAC Name |
[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C10H15N2O8P/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(20-8)4-19-21(16,17)18/h3,6-8,13H,2,4H2,1H3,(H,11,14,15)(H2,16,17,18)/p-2/t6-,7+,8+/m0/s1 |
InChI Key |
GYOZYWVXFNDGLU-XLPZGREQSA-L |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)([O-])[O-])O |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])[O-])O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])[O-])O |
sequence |
T |
Synonyms |
Acid, Thymidylic Acids, Thymidylic Deoxythymidylate DTMP Monophosphate, Thymidine Thymidine Monophosphate Thymidylic Acid Thymidylic Acids TMP |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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